Simvastatin acid-d9 (ammonium) salt chemical properties
Simvastatin acid-d9 (ammonium) salt chemical properties
Title: Simvastatin Acid-d9 (Ammonium) Salt: Chemical Properties, Mechanistic Insights, and LC-MS/MS Analytical Workflows
Abstract
Simvastatin is a widely prescribed prodrug that undergoes in vivo hydrolysis to its active beta-hydroxy acid metabolite, simvastatin acid (Tenivastatin)[1]. In clinical pharmacokinetics and cardiovascular research, precise quantification of this active metabolite is critical. Simvastatin acid-d9 (ammonium) salt serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for these assays[2]. This technical guide explores the chemical properties of this compound, the rationale behind its specific salt and isotopic forms, and provides a self-validating LC-MS/MS protocol for robust bioanalysis.
Chemical and Physical Properties
Causality Behind the Formulation: Why the ammonium salt? Simvastatin acid in its free hydroxy-acid form is chemically unstable and highly susceptible to spontaneous intramolecular esterification (lactonization), which reverts it back into the simvastatin prodrug[1]. By formulating it as an ammonium salt, the open-ring hydroxy acid is thermodynamically stabilized, ensuring extended shelf-life and preventing interconversion during sample processing.
Why the d9 isotope? The incorporation of nine deuterium atoms provides a mass shift of +9 Da. This is a deliberate experimental choice: a +9 Da shift completely bypasses the natural isotopic envelope (M+1, M+2, M+3) of the endogenous analyte, eliminating analytical cross-talk in mass spectrometry[2].
Table 1: Core Chemical Specifications
| Property | Specification | Rationale / Application |
| Chemical Name | Simvastatin acid-d9 ammonium salt | Active metabolite form with stable isotopic labeling[2]. |
| Molecular Formula | C₂₂H₂₇D₉O₆ • NH₃ | D9 labeling ensures zero isotopic overlap with the target analyte. |
| Molecular Weight | ~418.6 g/mol | +9 Da mass shift relative to unlabeled simvastatin acid ammonium. |
| Target | HMG-CoA Reductase (HMGCR) | Potent competitive inhibitor (Kᵢ ~ 0.2 nM for the unlabeled form)[3]. |
| Stability | High (as ammonium salt) | Prevents spontaneous lactonization back to the prodrug form[1]. |
Pharmacological Mechanism and Cellular Impact
Simvastatin acid is a potent, competitive inhibitor of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway responsible for endogenous cholesterol synthesis[2][4]. Beyond its primary lipid-lowering mechanism, simvastatin acid exhibits significant pleiotropic effects. In human cardiomyocytes, it drastically reduces reactive oxygen species (ROS) production mediated by indoxyl sulfate[2][5]. Additionally, it modulates the expression of the OATP3A1 transporter in cardiomyocytes and HEK293 cells, influencing cellular drug uptake and disposition[2][5].
Mechanistic pathway of Simvastatin acid inhibiting HMGCR and modulating ROS/OATP3A1.
Analytical Workflow: LC-MS/MS Quantification
To quantify simvastatin acid in human plasma, a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required. The use of Simvastatin acid-d9 ammonium as the internal standard creates a self-validating system : any matrix effects, extraction losses, or ionization suppression affecting the analyte will equally affect the SIL-IS, maintaining a constant analyte/IS ratio[2].
Causality Behind Experimental Choices:
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Extraction Method : Liquid-liquid extraction (LLE) using ethyl ether or methyl tert-butyl ether (MTBE) is preferred over simple protein precipitation[1]. LLE selectively partitions the hydrophobic statin into the organic phase while leaving polar matrix components (like phospholipids) in the aqueous phase, drastically reducing ion suppression in the ESI source[6].
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Mobile Phase Additives : The addition of ammonium acetate (e.g., 2 mM) to the mobile phase is critical[1][6]. It buffers the pH to maintain the analyte in a consistent ionization state and promotes the formation of stable deprotonated ions or adducts, enhancing signal reproducibility.
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Storage & Handling : Plasma samples must be processed quickly or stored at 4°C to -80°C. The conversion between simvastatin lactone and simvastatin acid is pH and temperature-dependent; thus, maintaining cold temperatures during extraction prevents ex vivo interconversion[6].
Self-validating LC-MS/MS workflow using Simvastatin acid-d9 ammonium as the IS.
Step-by-Step Experimental Protocol
Objective: Quantification of Simvastatin acid in human plasma. Validation Standard: US-FDA and EMA bioanalytical guidelines[1].
Step 1: Reagent Preparation
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Prepare a primary stock solution of Simvastatin acid-d9 ammonium (1 mg/mL) in HPLC-grade methanol.
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Dilute to a working IS solution (e.g., 50 ng/mL) in 50% methanol/water.
Step 2: Sample Preparation (One-Step LLE)
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Aliquot 500 µL of human plasma into a clean microcentrifuge tube.
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Add 20 µL of the working IS solution (Simvastatin acid-d9) and vortex for 10 seconds.
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Add 2.0 mL of extraction solvent (ethyl ether or MTBE)[1].
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Vortex vigorously for 5 minutes to ensure complete partitioning.
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Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate phases.
Step 3: Concentration and Reconstitution
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Transfer the upper organic layer to a clean glass tube.
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Evaporate to dryness under a gentle stream of nitrogen at 35°C.
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Reconstitute the residue in 100 µL of mobile phase (e.g., Acetonitrile : 2 mM Ammonium Acetate buffer, 70:30 v/v)[6].
Step 4: LC-MS/MS Analysis
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Column: Kinetex C18 (100 mm × 4.6 mm, 2.6 µm) or equivalent, maintained at 45°C[6].
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Mobile Phase: Isocratic elution with Acetonitrile and Ammonium Acetate buffer[6].
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Flow Rate: 1.0 mL/min (with appropriate split ratio to MS)[6].
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Detection: Electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode[1].
Table 2: Representative Validation Parameters & MRM Settings
| Parameter | Value / Description | Reference |
| Linear Range | 0.1 – 100 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | [1] |
| Intra-batch Accuracy | 95.3% – 107.8% | |
| Run Time | ~3.0 - 3.5 min per sample | [6] |
| Simvastatin Acid MRM | m/z 435.1 → 319.1 (Negative Mode) | [1] |
(Note: Exact MRM transitions may vary based on specific adduct formation—such as acetate adducts—and instrument polarity settings[1]).
References
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Simvastatin acid-d9 ammonium (Tenivastatin-d9 ammonium) | Stable Isotope. MedChemExpress.2
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Liquid chromatography–tandem mass spectrometry assay for the quantification of simvastatin acid. KoreaMed Synapse.
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Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma. SciELO. 6
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Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma: application to pharmacokinetics and bioequivalence studies. ResearchGate. 1
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HMG-CoA | Life Science Reagents. MedChemExpress. 3
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HMGCR Gene - 3-Hydroxy-3-Methylglutaryl-CoA Reductase. GeneCards. 4
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Cardiomyocyte | Life Science Reagents. MedChemExpress. 5
